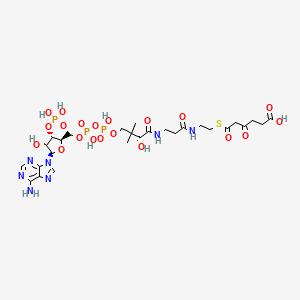
6E-Octene-2,4-diynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6E-octene-2,4-diynoic acid is a medium-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
6E-Octene-2,4-diynoic acid and related compounds have been studied in various catalytic processes and reaction mechanisms. For instance, palladium-catalyzed reactions involving similar compounds have been explored, shedding light on their potential in organic synthesis. Qian, Pei, and Widenhoefer (2005) investigated the palladium-catalyzed intramolecular hydroalkylation of β-diketones, providing insights into reaction pathways and byproducts, which are relevant to understanding the behavior of similar compounds in catalyzed reactions (Qian, Pei, & Widenhoefer, 2005).
Corrosion Inhibition
Compounds structurally related to this compound have been evaluated for their corrosion inhibition properties. Chafiq et al. (2020) studied the effectiveness of certain compounds as inhibitors for mild steel in acidic solutions, which can be an important aspect when considering the utility of this compound derivatives in materials science (Chafiq et al., 2020).
Catalytic Performance in Dehydrogenative Aromatization
The catalytic performance of compounds similar to this compound in dehydrogenative aromatization has been investigated. Wei et al. (2021) examined the conversion of 1-octene over Ni/ZSM-5-based catalysts, providing useful insights into the potential applications of similar compounds in catalysis and chemical synthesis (Wei et al., 2021).
Synthesis of Linear Polyacetylenic Compounds
The synthesis of linear polyacetylenic compounds, which are structurally related to this compound, has been a subject of research. Zeni et al. (2001) demonstrated the synthesis of several polyacetylenic acids, highlighting the methodologies and reaction conditions that could be applicable to the synthesis of this compound derivatives (Zeni et al., 2001).
Eigenschaften
Molekularformel |
C8H6O2 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(E)-oct-6-en-2,4-diynoic acid |
InChI |
InChI=1S/C8H6O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,1H3,(H,9,10)/b3-2+ |
InChI-Schlüssel |
PLQITNSZGATMPR-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C#CC#CC(=O)O |
Kanonische SMILES |
CC=CC#CC#CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Cyclopentyloxy)-4-[alpha-(4-pyridylmethyl)benzyl]anisole](/img/structure/B1242106.png)


![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)



![TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242123.png)

